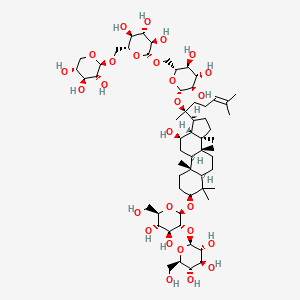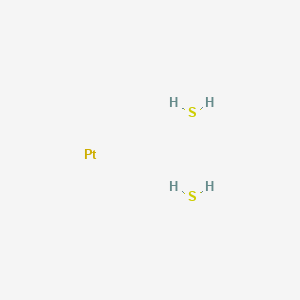
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+): is a complex organometallic compound featuring a yttrium ion coordinated to a hexafluoroacetylacetonate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) typically involves the reaction of yttrium salts with hexafluoroacetylacetone (HFAA) under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with heating to facilitate the complexation process.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters to ensure purity and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in high quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The yttrium center can be oxidized under specific conditions.
Reduction: : Reduction reactions can be performed to alter the oxidation state of yttrium.
Substitution: : Ligand substitution reactions can occur, where the hexafluoroacetylacetonate ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: : Various ligands and solvents can be employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include yttrium oxides, yttrium halides, and other yttrium complexes with different ligands.
Applications De Recherche Scientifique
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+): has several scientific research applications:
Catalysis: : It can be used as a catalyst in organic synthesis and polymerization reactions.
Material Science: : The compound is used in the development of advanced materials with unique properties.
Biomedical Applications:
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the yttrium ion to the hexafluoroacetylacetonate ligand, which can influence the reactivity and stability of the complex. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or material interactions.
Comparaison Avec Des Composés Similaires
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+): can be compared with other similar compounds such as:
Copper(II) hexafluoroacetylacetonate
Barium hexafluoroacetylacetonate
Palladium(II) hexafluoroacetylacetonate
These compounds share the hexafluoroacetylacetonate ligand but differ in their central metal ions, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;yttrium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2Y/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;/q;;;2*+3/p-3/b3*2-1-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJPIVSJMNMVGK-AHUNZLEGSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3F18O6Y2+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18911-76-7 |
Source


|
| Record name | Yttrium(III) hexafluoroacetylacetonate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)





![trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B8086157.png)



